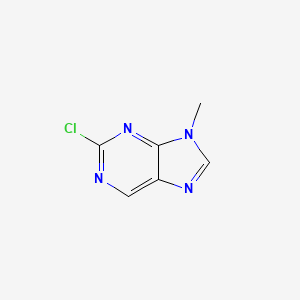

2-chloro-9-methyl-9H-purine

Beschreibung

Significance of Purine (B94841) Scaffolds in Chemical Biology

Purine scaffolds are of immense significance in chemical biology due to their fundamental role in the machinery of life. Adenine (B156593) and guanine, the two purine nucleobases, are integral components of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), carrying the genetic code that governs all cellular processes. rsc.orgnih.gov Beyond their role in genetics, purine derivatives are central to cellular metabolism and energy transfer. Adenosine (B11128) triphosphate (ATP), for instance, is the primary energy currency of the cell. rsc.org

The structural versatility of the purine ring system allows for a wide range of chemical modifications, leading to the development of compounds that can interact with various biological targets. rsc.orgacs.org This has led to the discovery of purine-based drugs with diverse therapeutic actions, including anticancer, antiviral, anti-inflammatory, and antifungal properties. rsc.orgnih.gov Researchers have successfully designed purine derivatives that act as inhibitors of key enzymes like kinases, which are often dysregulated in diseases such as cancer. mdpi.com The ability to selectively modify the purine core at different positions enables the fine-tuning of a compound's pharmacological profile, making it a highly attractive scaffold for medicinal chemists. rsc.org

Historical Context of 2-Chloro-9-methyl-9H-purine in Research

Historically, the development of synthetic routes to functionalized purines was a critical step in exploring their therapeutic potential. The introduction of a chlorine atom at the 2-position and a methyl group at the 9-position of the purine ring creates a stable and reactive molecule. The chlorine atom, in particular, serves as a useful leaving group for nucleophilic substitution reactions, allowing for the introduction of various functional groups at this position. This reactivity has been exploited in the synthesis of a multitude of more complex purine derivatives.

Overview of Research Trajectories for this compound

The primary research trajectory for this compound has been its application as a key building block in organic synthesis and medicinal chemistry. chemscene.com Its utility stems from the reactivity of the chlorine atom at the 2-position, which readily undergoes nucleophilic substitution. This allows for the synthesis of a diverse library of 2-substituted purine derivatives.

A significant area of investigation has been the use of this compound in the development of kinase inhibitors. By reacting it with various amines, researchers have synthesized series of 2-amino-9-methyl-9H-purine derivatives and evaluated their biological activities. For example, derivatives have been synthesized and investigated for their potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often targeted in cancer therapy. google.com

Furthermore, this compound has been utilized in the synthesis of ligands for various receptors. For instance, it has served as a precursor for compounds designed to interact with purinergic receptors. ontosight.ai The modification of the purine core allows for the exploration of structure-activity relationships (SAR), providing valuable insights into the structural requirements for potent and selective biological activity. acs.org

Another research avenue involves its use in the synthesis of probes for chemical biology research. These probes can be used to study the function of specific enzymes or receptors within a cellular context. acs.org The methyl group at the N9 position is a common feature in many biologically active purine analogues, and this compound provides a convenient starting point for their synthesis.

The compound has also been employed in the synthesis of more complex heterocyclic systems. For example, it has been used to create derivatives containing morpholine (B109124) and other heterocyclic moieties, further expanding the chemical space accessible from this versatile starting material. chemshuttle.comresearchgate.net

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H5ClN4 | chembk.comchemicalbook.com |

| Molar Mass | 168.58 g/mol | chembk.comchemicalbook.com |

| Melting Point | 129-136 °C | chembk.comchemicalbook.comamericanelements.com |

| Boiling Point | 286.5±46.0 °C (Predicted) | chembk.com |

| Density | 1.59±0.1 g/cm3 (Predicted) | chembk.com |

| pKa | 0.66±0.10 (Predicted) | chembk.com |

| Physical Form | Solid | sigmaaldrich.com |

| CAS Number | 2346-73-8 | chembk.comchemicalbook.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-9-methylpurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c1-11-3-9-4-2-8-6(7)10-5(4)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVDDOZWEOPXRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=CN=C(N=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428064 | |

| Record name | 2-chloro-9-methyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2346-73-8 | |

| Record name | 2-chloro-9-methyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-9-methyl-9H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 9 Methyl 9h Purine

Established Synthetic Routes for 2-Chloro-9-methyl-9H-purine

The synthesis of this compound is a well-established process that typically begins with readily available precursor compounds. The reaction conditions can be optimized to ensure high yields and purity, and the methods have been adapted for industrial-scale production.

The synthesis of this compound often utilizes commercially available purine (B94841) derivatives as starting materials. A common precursor is 6-chloro-9-methyl-purine. google.com Another approach involves the methylation of 2,6-dichloropurine (B15474). The synthesis of a radiolabeled version, [8-14C]-2,6-dichloro-9H-purine, has been described starting from 4,5-diamino-2,6-dichloropyrimidine and triethyl[14C]orthoformate. researchgate.net This highlights the use of pyrimidine (B1678525) derivatives as foundational building blocks for the purine scaffold.

A general overview of precursor materials is provided in the table below.

| Precursor Compound | Role in Synthesis |

| 6-Chloro-9-methyl-purine | Starting material for direct chlorination at the C2 position. |

| 2,6-Dichloropurine | Precursor for methylation at the N9 position. |

| 4,5-Diamino-2,6-dichloropyrimidine | Starting material for the construction of the purine ring system. |

The introduction of the chloro group at the C2 position of a purine ring often involves the use of a chlorinating agent. For instance, the reaction of 6-chloro-9-methyl-purine with phosphorus oxychloride (POCl₃) can introduce the chlorine atom at the desired position. vulcanchem.com The methylation of the N9 position can be achieved using various methylating agents, such as methyl halides, in the presence of a base like potassium carbonate. vulcanchem.com

Optimization of these reactions is crucial for maximizing yield and minimizing byproducts. This can involve adjusting reaction temperatures, solvent systems, and the choice of base. For example, the use of a non-nucleophilic base can help prevent unwanted side reactions. The progress of the reaction is typically monitored using analytical techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

A summary of typical reaction conditions is presented in the following table.

| Reaction Step | Reagents and Conditions | Purpose |

| Chlorination | Phosphorus oxychloride (POCl₃) | Introduction of chlorine at the C2 position. |

| Methylation | Methyl halide, Potassium carbonate | Introduction of the methyl group at the N9 position. |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Provides a medium for the reaction to occur. google.comnih.gov |

| Temperature | Varies from 0°C to elevated temperatures | Controls the rate and selectivity of the reaction. google.com |

While specific details of industrial production methods for this compound are often proprietary, the principles of process optimization employed in laboratory-scale synthesis are applicable to larger-scale manufacturing. This includes the use of cost-effective starting materials, efficient reaction protocols, and purification methods that can be scaled up. The development of robust and reproducible synthetic routes is paramount for ensuring the consistent quality and supply of this important chemical intermediate. americanelements.com

Synthesis of this compound Derivatives and Analogs

The versatile reactivity of the purine ring allows for the synthesis of a wide array of derivatives and analogs of this compound. nih.gov Functionalization can be achieved at various positions of the purine core, including C2, C6, C8, and N9, leading to compounds with diverse chemical properties and potential biological activities. nih.gov

The chlorine atom at the C2 position and the potential for substitution at other sites make this compound a valuable scaffold for chemical diversification.

C2 Position: The chloro group at C2 is a good leaving group, enabling nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and alkoxides. vulcanchem.com

C6 Position: While the starting material is chlorinated at C2, further modifications at C6 are possible. For example, a trifluoromethyl group can be introduced at C6, which in turn enhances the reactivity of the C2 position towards nucleophiles. google.comchemscene.com

C8 Position: The C8 position of the purine ring can also be functionalized. This can be achieved through methods such as metalation followed by reaction with an electrophile. nih.gov For instance, direct arylation of the C8 position has been accomplished using palladium-catalyzed cross-coupling reactions. rsc.org

N9 Position: The N9 position is typically methylated in the target compound, but other alkyl or arylalkyl groups can be introduced via standard alkylation procedures or Mitsunobu conditions. google.comresearchgate.net

The following table summarizes some of the key functionalization reactions at different positions of the purine ring.

| Position | Reaction Type | Reagents |

| C2 | Nucleophilic Substitution | Amines, Thiols, Alkoxides vulcanchem.com |

| C6 | Nucleophilic Substitution | Trifluoromethylating agents google.com |

| C8 | Arylation | Aryl iodides, Pd catalyst, CuI, Cs₂CO₃ rsc.org |

| N9 | Alkylation | Alkyl halides, Base vulcanchem.com |

The C2 position of this compound is particularly amenable to modification due to the presence of the reactive chloro group. cymitquimica.com This allows for the introduction of a wide range of substituents, leading to the synthesis of diverse libraries of purine derivatives.

One common modification is the displacement of the C2-chloro group with various amines to generate 2-amino-9-methyl-9H-purine derivatives. researchgate.net For example, reaction with ethylamine (B1201723) hydrochloride in the presence of a base like triethylamine (B128534) yields N-ethyl-2-amino-9-methyl-9H-purine. nih.gov Similarly, reaction with other primary or secondary amines can be used to introduce different N-substituted amino groups at the C2 position.

Furthermore, the C2 position can be functionalized through cross-coupling reactions. For instance, Suzuki-Miyaura coupling with boronic acids can be employed to introduce aryl or heteroaryl groups at this position. vulcanchem.com The reactivity of the C2 position is influenced by the substituents at other positions of the purine ring. For example, the presence of an electron-withdrawing group at C6 can enhance the electrophilicity of the C2 carbon, facilitating nucleophilic attack. google.com

The table below provides examples of modifications at the C2 position.

| Reagent | Resulting Functional Group |

| Ethylamine | N-ethylamino |

| Morpholine (B109124) | Morpholinyl |

| Arylboronic acid (Suzuki Coupling) | Aryl |

Functionalization at Purine Ring Positions (C2, C6, C8, N9)

Modifications at the C6 Position

The chlorine atom at the C6 position of purine derivatives is a versatile handle for introducing a variety of functional groups through nucleophilic substitution reactions. This reactivity is also observed in related 2-chloropurine systems.

One common modification involves the reaction with amines. For instance, this compound can react with morpholine, typically in a solvent like methanol (B129727) at elevated temperatures, to yield 4-(2-chloro-9-methyl-9H-purin-6-yl)morpholine. This type of substitution is a key step in the synthesis of various bioactive molecules.

The C6 position can also be functionalized with oxygen and sulfur nucleophiles. The phase transfer method has been successfully applied to the nucleophilic substitution of 2,6-dichloropurines with arylalkyl alcohols or phenols, selectively yielding 2-chloro-6-aryloxy- and 2-chloro-6-arylalkoxy-purines. nih.gov Similarly, 2-chloro-6-benzylthiopurine can be synthesized by alkylating 2-chloro-6-mercaptopurine with benzyl (B1604629) bromide. nih.gov

Furthermore, enzymatic approaches have been developed for C6 modifications. Chiral amino acid amides have been introduced at the C6 position of 2-chloropurine arabinonucleosides through a transglycosylation reaction catalyzed by recombinant E. coli nucleoside phosphorylases. nih.govmdpi.com

The Suzuki-Miyaura cross-coupling reaction is another powerful tool for C6 functionalization, enabling the formation of carbon-carbon bonds. This has been demonstrated in the synthesis of 6-(substituted phenyl)purine derivatives from the reaction of protected 6-chloropurine (B14466) bases and nucleosides with substituted phenylboronic acids. acs.org

Below is a table summarizing various modifications at the C6 position of related chloropurine systems.

Modifications at the C8 Position

The C8 position of the purine ring can also be functionalized, although it is generally less reactive than the C6 position. Lithiation followed by reaction with an electrophile is a common strategy to introduce substituents at this position.

For instance, 9-substituted 2-amino-6-chloropurines can be efficiently halogenated, alkylated, and formylated at the C8 position. researchgate.netresearchgate.net This is achieved through the lithiation of N2-protected purines, followed by quenching with an appropriate electrophile. researchgate.net It has been shown that even fluoride (B91410) can be introduced at the C8 position using this method, albeit in modest yields. researchgate.netresearchgate.net

In some cases, unexpected rearrangements can occur. For example, the reaction of a C8-lithiated species with n-tributyltin chloride led to the formation of a C2-stannyl derivative, resulting from an anionic transfer of the stannyl (B1234572) group from the C8 to the C2 position. nih.gov

Photochemical reactions can also lead to modifications involving the C8 position. UV irradiation of 2,6-dichloropurine has been shown to result in the formation of a dimer with a C2-C8 covalent bond between two purine monomers. rsc.org

The following table provides examples of modifications at the C8 position of related chloropurine systems.

N9-Substitution Reactions

The synthesis of this compound itself is an N9-substitution reaction, typically involving the alkylation of a suitable purine precursor. Direct alkylation of 2-chloropurine with an alkylating agent like methyl iodide often leads to a mixture of N7 and N9 isomers. ub.edu

Several strategies have been developed to achieve regioselective N9-alkylation. One approach involves the use of a base and a suitable solvent. For example, the reaction of 2-amino-6-chloropurine (B14584) with alkyl halides in the presence of potassium carbonate in DMF can produce a mixture of N7 and N9 alkylated products. tandfonline.comnih.govacs.org The ratio of these isomers can be influenced by the structure of the alkylating agent. tandfonline.com Another method utilizes tetrabutylammonium (B224687) fluoride (TBAF) to facilitate rapid N9-alkylation of purines with organic halides, often completing within minutes and providing high yields and selectivity. nih.gov

The Mitsunobu reaction offers another route to N9-substituted purines. researchgate.net By using a precursor like 2-amino-6-chloropurine, this reaction can proceed with good N9/N7 regioselectivity and complete inversion of stereochemistry. researchgate.net

Furthermore, the presence of a bulky substituent at the C6 position can sterically hinder the N7 position, thereby favoring N9 alkylation. acs.org For example, treatment of 6-(2-butylimidazol-1-yl)-2-chloropurine (B8415717) with sodium hydride and ethyl iodide resulted in the exclusive formation of the N9-ethylpurine. acs.org

The table below details various N9-substitution reactions on chloropurine scaffolds.

Regioselectivity in Purine Derivatization

A significant challenge in the synthesis of purine derivatives is controlling the regioselectivity of substitution, particularly at the N7 and N9 positions of the imidazole (B134444) ring. Direct alkylation of purines often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and major product. nih.govacs.org

Several factors influence the N7/N9 regioselectivity, including the nature of the purine substrate, the alkylating agent, the base, and the solvent. For instance, in the alkylation of 2-amino-6-chloropurine, the size of the alkyl group on the alkylating agent can affect the product ratio. tandfonline.com The use of different bases, such as DBU versus KOH, can also lead to different outcomes in the methylation of 6-chloropurine. ub.edu

Computational methods, such as the use of Fukui indices, have been employed to predict the nucleophilicity of the nitrogen atoms in the purine ring. beilstein-journals.org These studies have shown that the N7 atom can be more nucleophilic than the N9 atom in certain adenine (B156593) derivatives, suggesting that electronic effects play a crucial role in regioselectivity. beilstein-journals.org

Steric hindrance is another key factor. Bulky substituents at the C6 position can shield the N7 position, leading to preferential N9 alkylation. acs.orgbeilstein-journals.org This principle has been successfully applied to achieve regiospecific N9 alkylation of 6-(heteroaryl)purines. acs.org

Microwave-assisted synthesis has also emerged as a valuable technique for controlling regioselectivity in purine chemistry. tandfonline.comrsc.org In some cases, microwave irradiation can provide faster access to the desired regioisomer and simplify purification processes. tandfonline.com

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly and sustainable methods for the synthesis of chemical compounds. In the context of purine chemistry, several "green" approaches have been explored.

Microwave-assisted organic synthesis is a prominent green chemistry technique that has been successfully applied to the synthesis of purine derivatives. tandfonline.comrsc.orgnih.govresearchgate.net This method often leads to shorter reaction times, higher yields, and can enhance regioselectivity, thereby reducing the need for extensive purification and minimizing waste. tandfonline.comresearchgate.net

The use of environmentally benign catalysts and solvent-free reaction conditions are other important aspects of green chemistry. For example, cellulose (B213188) sulfuric acid has been used as a reusable catalyst for the one-pot synthesis of 6-chloro-8-substituted-9H-purines under solvent-free conditions. researchgate.net Similarly, the C-N coupling reaction of unprotected 6-chloropurine nucleosides with N-heterocycles has been achieved under catalyst- and solvent-free conditions, providing a simple and environmentally friendly route to C6-azolyl purine nucleosides. rsc.org

One-pot multi-enzymatic synthesis represents another sustainable approach for producing purine derivatives. hilarispublisher.com By mimicking metabolic pathways, this method can achieve high yields and selectivity, paving the way for more environmentally friendly manufacturing practices. hilarispublisher.com The development of bio-based ionic liquids from purines is also being explored as a more sustainable alternative to traditional solvents. ua.pt

Furthermore, efforts are being made to develop more atom-economical synthetic routes. For example, the synthesis of purine PNA monomers without base-protecting groups offers a more atom-efficient and environmentally friendly alternative to conventional methods. acs.org

Chemical Reactivity and Reaction Mechanisms of this compound

Nucleophilic Substitution Reactions

The chlorine atom at the C2 position of this compound is susceptible to nucleophilic substitution, although it is generally less reactive than a chlorine atom at the C6 position. This reactivity allows for the introduction of a variety of functional groups at the C2 position.

The chlorine atom can be displaced by various nucleophiles, including amines, thiols, and alkoxides, to form 2-substituted derivatives. For example, the 2-chloro group can react with amines to form 2-amino purine derivatives. This type of reaction is a common strategy in the synthesis of various purine-based compounds.

The reactivity of the 2-chloro group is influenced by the other substituents on the purine ring. The presence of electron-withdrawing or electron-donating groups can affect the electrophilicity of the C2 carbon and thus the rate of nucleophilic attack.

The mechanism of nucleophilic aromatic substitution (SNAr) on the purine ring typically involves the addition of the nucleophile to the C2 carbon, forming a Meisenheimer-like intermediate, followed by the elimination of the chloride ion to restore the aromaticity of the purine ring.

Oxidation and Reduction Pathways

The purine core, including that of this compound, is susceptible to both oxidation and reduction reactions, which can alter its electronic properties and structure. The specific outcomes of these reactions are dependent on the reagents employed and the reaction conditions.

Oxidation: The purine ring system can be oxidized to form the corresponding N-oxides. Common oxidizing agents used for such transformations on purine derivatives include hydrogen peroxide and potassium permanganate (B83412). evitachem.com The specific site of oxidation on the purine ring can be influenced by the existing substituents.

Reduction: Electron-deficient purines are known to undergo reduction to form dihydropurines. researchgate.net For instance, treatment with sodium borohydride (B1222165) in methanol can reduce the purine ring, typically at the 7,8-position. researchgate.net More potent reducing agents like lithium aluminum hydride have also been noted for the reduction of purine derivatives. evitachem.com In some cases, reductive methods are employed to remove specific functional groups, such as the reductive removal of an N6-methoxy group. nih.gov

| Transformation | Typical Reagents | Product Type |

| Oxidation | Hydrogen peroxide, Potassium permanganate evitachem.com | Purine N-oxides evitachem.com |

| Reduction | Sodium borohydride, Lithium aluminum hydride evitachem.comresearchgate.net | Dihydropurines researchgate.net |

| Reductive Cleavage | Not specified in detail | N6-dealkoxylated purines nih.gov |

Cyclization Reactions and Ring Transformations

The this compound scaffold is a valuable precursor for the synthesis of more complex heterocyclic systems through cyclization and ring transformation reactions. These reactions often involve the functionalization of the purine core followed by an intramolecular or intermolecular ring-forming step.

One significant type of reaction is the [3+2] cycloaddition. nih.gov In syntheses involving purine scaffolds, an alkyne group can be introduced onto the purine, which then reacts with an azide (B81097) to form a triazole ring. nih.gov For example, a 2,6-dichloropurine can be N-9 alkylated with propargyl bromide, and after a subsequent nucleophilic substitution at the C-6 position, the terminal alkyne can undergo a [3+2] cycloaddition with various substituted aromatic azides to yield purine-triazole hybrids. nih.gov The triazole ring itself has been utilized as an intermediate to activate the C6 position of purines for further nucleophilic aromatic substitution (SNAr) reactions. scispace.com

Furthermore, the purine ring can be hybridized with other heterocyclic systems like quinoline. nih.gov This typically involves coupling reactions where a halogenated purine, such as a dichloropurine, reacts with an amino-substituted heterocycle. nih.gov

Tautomerism Studies of N-Methoxy-9-methyl-9H-purin-6-amines

The study of tautomerism in N-methoxy-9-methyl-9H-purin-6-amines, which are synthesized from 2-substituted-6-chloro-9-methyl-9H-purines, reveals significant insights into their structural and electronic properties. researchgate.netoslomet.nografiati.com These compounds exhibit a dynamic equilibrium between two primary tautomeric forms: the amino form (6-methoxylamino) and the imino form (6-methoxyl-imino). researchgate.netoslomet.no

The synthesis of these target molecules is achieved by reacting the corresponding 6-chloro-9-methyl-9H-purines with methoxylamine. researchgate.netgrafiati.com The resulting 2-substituted N-methoxy-9-methyl-9H-purin-6-amines show a wide diversity in their amino-to-imino tautomeric ratios. researchgate.netoslomet.no

The identification and quantification of these tautomers have been extensively studied using 1D and 2D Nuclear Magnetic Resonance (NMR) techniques, including ¹H, ¹³C, and ¹⁵N NMR spectroscopy. researchgate.netoslomet.nografiati.com ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) and ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy have been particularly useful in providing detailed information on tautomerism and charge delocalization within the purine system. nih.gov

Research has demonstrated a clear correlation between the electronic nature of the substituent at the C2 position and the preferred tautomeric form. oslomet.nografiati.com As the field/inductive electron-withdrawing ability of the C2-substituent increases, the equilibrium shifts in favor of the amino tautomer. oslomet.nografiati.com

Computational chemistry, specifically Density Functional Theory (DFT) calculations, has been employed to predict tautomeric ratios with considerable accuracy. oslomet.no Studies have shown that theoretical models, such as those using the B3LYP/def2-TZVP functional, provide quantitatively accurate predictions, especially when the hydrogen bonding interactions between the solvent and the purine compound are taken into account. oslomet.no

| C2-Substituent | Tautomeric Ratio (Amino:Imino) | Analytical Method | Key Finding |

| Various (H, Me, NH₂, etc.) | Highly variable researchgate.netoslomet.no | ¹H, ¹³C, ¹⁵N NMR researchgate.netoslomet.no | The ratio is highly dependent on the C2-substituent. oslomet.nografiati.com |

| Electron-withdrawing groups | Shifted toward amino form oslomet.nografiati.com | ¹H NMR, DFT Calculations oslomet.no | Field/inductive effect of the C2-substituent dictates the equilibrium. oslomet.nografiati.com |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Chloro 9 Methyl 9h Purine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including purine (B94841) derivatives. Through the analysis of various NMR experiments, detailed information about the molecular framework, connectivity, and electronic environment of 2-chloro-9-methyl-9H-purine can be obtained.

¹H NMR Analysis

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons on the purine ring and the protons of the methyl group.

Aromatic Protons: The purine core of the molecule features two aromatic protons, H-6 and H-8. These protons typically appear as sharp singlets in the downfield region of the spectrum, generally between 8.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring system.

Methyl Protons: The protons of the methyl group attached to the N-9 position give rise to a singlet signal. This signal is found further upfield, typically in the range of 3.5 to 4.0 ppm, reflecting the electronic environment of the N-CH₃ group.

The integration of these signals confirms the presence of one proton at each of the C-6 and C-8 positions and three protons for the methyl group, consistent with the compound's structure.

Table 1: Typical ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-8 | ~8.7 | Singlet |

| H-6 | ~8.5 | Singlet |

| N9-CH₃ | ~3.8 | Singlet |

¹³C NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom.

Aromatic Carbons: The carbon atoms of the purine ring (C-2, C-4, C-5, C-6, and C-8) resonate in the downfield region, typically from ~130 to ~160 ppm. The C-2, C-4, and C-6 carbons, being directly attached to electronegative nitrogen or chlorine atoms, are generally found at the lower end of this range. The quaternary carbon, C-5, also appears in this region.

Methyl Carbon: The carbon of the N-9 methyl group is observed in the upfield region of the spectrum, usually between 30 and 40 ppm.

Table 2: Typical ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~154 |

| C-4 | ~152 |

| C-6 | ~145 |

| C-8 | ~143 |

| C-5 | ~131 |

| N9-CH₃ | ~33 |

¹⁵N NMR Applications in Tautomerism Studies

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful technique for investigating the electronic structure and tautomeric equilibria in nitrogen-containing heterocycles like purines. lookchem.comcaltech.eduiaea.org Purine itself can exist in different tautomeric forms, most commonly the N7-H and N9-H forms. Methylation at the N-9 position, as in this compound, locks the molecule into the 9H tautomeric form.

¹⁵N NMR studies on purine and its methylated derivatives have been crucial in determining the preferred sites of protonation and the position of tautomeric equilibria in different solvents. lookchem.comiaea.orgresearchgate.net By comparing the ¹⁵N chemical shifts of this compound with those of related 7-methylpurine derivatives and the parent purine, the specific electronic environment of each nitrogen atom can be confirmed. caltech.eduiaea.org This data is essential for understanding the molecule's reactivity and its potential interactions in biological systems. The ¹⁵N NMR shifts are measured to determine the sites and magnitudes of protonation as a function of pH. caltech.eduiaea.org

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC)

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment establishes correlations between protons and the carbon atoms to which they are directly attached. columbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting the ¹H signal of H-8 to the ¹³C signal of C-8, the H-6 signal to the C-6 signal, and the N9-CH₃ proton signal to the N9-CH₃ carbon signal. This confirms the direct C-H bonds within the molecule. oxinst.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is critical for establishing long-range connectivity, revealing correlations between protons and carbons separated by two or three bonds. scribd.comcolumbia.edu This information pieces together the molecular framework. Key HMBC correlations for this compound would include:

Correlations from the N9-CH₃ protons to the C-4 and C-8 carbons, which unambiguously confirms the position of the methyl group at N-9.

Correlations from the H-8 proton to C-4 and C-5.

Correlations from the H-6 proton to C-2 and C-5.

Table 3: Expected Key HMBC Correlations for this compound

| Proton (¹H) | Correlated Carbons (¹³C) |

| N9-CH₃ | C-4, C-8 |

| H-8 | C-4, C-5 |

| H-6 | C-2, C-5 |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like purine derivatives without causing significant fragmentation. nih.gov In positive-ion mode ESI-MS, the sample is ionized, typically through protonation, to form a pseudomolecular ion [M+H]⁺. tsijournals.com

For this compound (C₆H₅ClN₄), the analysis would yield the following key information:

Molecular Ion Peak: The primary peak in the mass spectrum would correspond to the protonated molecule, [M+H]⁺.

Isotopic Pattern: A crucial feature for confirming the presence of chlorine is its characteristic isotopic signature. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in two distinct peaks in the mass spectrum:

An [M+H]⁺ peak corresponding to the molecule containing ³⁵Cl.

An [M+2+H]⁺ peak, approximately two mass units higher, corresponding to the molecule containing ³⁷Cl.

The intensity ratio of these two peaks is approximately 3:1, which serves as a definitive confirmation of the presence of a single chlorine atom in the molecule.

This analysis not only confirms the molecular weight but also provides strong evidence for the elemental composition, thereby validating the identity and assessing the purity of this compound.

Table 4: Calculated m/z Values for the Protonated Molecular Ions of this compound

| Ion | Isotope Composition | Calculated m/z | Relative Intensity |

| [M+H]⁺ | C₆H₆³⁵ClN₄⁺ | 169.03 | ~100% |

| [M+2+H]⁺ | C₆H₆³⁷ClN₄⁺ | 171.03 | ~32% |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique used to determine the elemental composition of a molecule with high accuracy by providing a precise measurement of its mass-to-charge ratio. For this compound, with the chemical formula C₆H₅ClN₄, HRMS serves to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. nih.govamericanelements.com This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. researchgate.net

The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁴N). Any deviation from this calculated value in an experimental measurement is typically reported in parts per million (ppm), with modern instruments achieving accuracies of less than 5 ppm. nih.gov

| Molecular Formula | Isotopologue | Calculated Exact Mass (Da) |

|---|---|---|

| C₆H₅ClN₄ | [M+H]⁺ (with ³⁵Cl) | 169.02755 |

| [M+H]⁺ (with ³⁷Cl) | 171.02460 |

X-ray Crystallography for Solid-State Structure Determination

The purine ring system, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, is fundamentally aromatic and therefore predominantly planar. wikipedia.orgnih.gov Crystallographic studies on various purine derivatives consistently demonstrate this planarity. For instance, in a related compound, the root-mean-square (r.m.s.) deviation for the atoms of the purine ring system is a mere 0.0165 Å, indicating a very flat structure. researchgate.net However, minor deviations from ideal planarity, known as pyramidilization, can occur at the nitrogen atoms, influenced by factors such as the conformation of substituents on the ring. nih.gov These subtle distortions can have implications for how the molecule interacts with others. nih.gov

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| (R)-diisopropyl ((2-(2-amino-6-chloro-9H-purin-9-yl)-1-methylethoxy)methyl)phosphonate | Purine Ring System r.m.s. Deviation | 0.0165 Å | researchgate.net |

Hydrogen bonds can form between the nitrogen atoms of the purine ring and hydrogen atoms on neighboring molecules (C—H···N interactions). nih.gov The chlorine atom can also participate in weak C–H···Cl interactions. ias.ac.in In the crystal structure of xanthine, a related purine, a two-dimensional network is formed through N–H···O and N–H···N hydrogen bonds. acs.org

π-π stacking interactions are another key feature, where the planar, electron-rich purine rings stack on top of each other in an offset fashion. This arrangement is energetically favorable. nih.gov The interplay of these interactions creates a stable, three-dimensional supramolecular assembly. ias.ac.in For example, in some chloropyridine derivatives, molecules form chains via hydrogen bonding, and these chains are then linked by π-stacking. nih.gov The combination of hydrogen bonding and van der Waals forces dictates the final crystal lattice energy. mdpi.com

| Interaction Type | Description | Potential Role in this compound |

|---|---|---|

| Hydrogen Bonding | Weak electrostatic attraction between a hydrogen atom and an electronegative atom like nitrogen or chlorine. | Formation of C—H···N and C—H···Cl bonds, directing the assembly of molecules into sheets or chains. nih.govias.ac.in |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Stabilizes the crystal structure by stacking the planar purine rings, often in an offset face-to-face arrangement. nih.gov |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall packing efficiency and stability of the crystal lattice. mdpi.comacs.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. acs.orgacs.org Each type of bond (e.g., C=N, C-Cl, C-H) vibrates at a characteristic frequency, resulting in a unique spectral fingerprint for the molecule. researchgate.netupm.edu.my

For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the vibrations of the purine ring, the C-Cl bond, and the methyl group. The complex pattern of bands in the 1650-1400 cm⁻¹ region is typical for the stretching and bending vibrations of the fused heterocyclic ring system. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

| Functional Group / Moiety | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Methyl (CH₃) | Stretching | 2975 - 2850 |

| Purine Ring (C=C, C=N) | Stretching | 1650 - 1450 |

| Methyl (CH₃) | Bending | 1470 - 1370 |

| C-Cl | Stretching | 800 - 600 |

Biological Activities and Pharmacological Profiles of 2 Chloro 9 Methyl 9h Purine Derivatives

Anticancer and Antitumor Activities

Substituted purine (B94841) analogs, including derivatives of 2-chloro-9-methyl-9H-purine, have demonstrated notable potential as anticancer agents. Their mechanisms of action often involve interfering with cellular processes essential for the growth and proliferation of cancer cells.

Antiproliferative Effects on Cancer Cell Lines

Research has shown that certain 2,6,9-trisubstituted purine derivatives exhibit cytotoxic effects against various human cancer cell lines. For instance, a series of these compounds were evaluated for their ability to inhibit the growth of different cancer cells. The antiproliferative activity of these compounds was found to be heterogeneous across different cell lines. While HL-60 (human promyelocytic leukemia) cells showed resistance, other cell lines such as H1975 (non-small cell lung cancer), HCT116 (colon cancer), and HeLa (cervical cancer) displayed varied sensitivity mdpi.com.

In a study focused on 2,6-dichloro-9-substituted purines, which share a similar core structure, potent cytotoxic activity was observed. Specifically, ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate demonstrated significant antiproliferative effects against several human solid tumor cell lines, with IC₅₀ values in the single-digit micromolar range researchgate.net. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Antiproliferative Activity of Selected 2,6-dichloro-9-substituted Purine Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine | MCF-7 (Breast Cancer) | 2.75 ± 0.02 |

This table presents the half-maximal inhibitory concentration (IC₅₀) of a representative 2,6-dichloro-9-substituted purine derivative against the MCF-7 human breast cancer cell line, indicating its potent antiproliferative activity.

Induction of Apoptosis and Cell Cycle Modulation

A key mechanism through which purine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, in cancer cells. Studies on 2,6,9-trisubstituted purine derivatives have suggested that their cytotoxic activity is linked to the induction of apoptosis mdpi.com. For example, treatment of MCF-7 breast cancer cells with (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine led to a significant increase in apoptotic cells, reaching 70.08 ± 0.33% compared to control cells nih.gov.

In addition to apoptosis, these compounds can also modulate the cell cycle. The same study demonstrated that the most active compounds induced a G2/M cell cycle arrest in human breast cancer cells nih.gov. This arrest prevents the cells from dividing and proliferating. The selective activity of certain purine derivatives against melanoma cell lines has also been attributed to apoptosis .

Efficacy Against Specific Cancer Types (e.g., Leukemia, Breast Cancer, Lymphoid Malignancies)

Derivatives of this compound have shown promise against a range of specific cancer types.

Leukemia: Purine analogs are a known class of agents with high activity in low-grade lymphoid malignancies and chronic lymphocytic leukemias nih.gov. A study on a series of purine arabinosides, which included 2-chloropurine derivatives, investigated their antiproliferative activity on the human acute myeloid leukemia cell line U937. One of the serine derivatives exhibited an activity level with an IC₅₀ of 16 μM mdpi.com.

Breast Cancer: As previously mentioned, derivatives of 2,6-dichloropurine (B15474) have shown significant efficacy against the MCF-7 human breast cancer cell line. The compound (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine displayed a potent IC₅₀ value of 2.75 ± 0.02 μM against this cell line nih.govchim.it.

Lymphoid Malignancies: Purine analogs are recognized for their therapeutic potential in the treatment of lymphoid malignancies. Their mechanisms of action in these cancers often involve the induction of apoptosis nih.gov.

Antimicrobial Activities

The antimicrobial potential of this compound derivatives has also been a subject of investigation, with studies exploring their efficacy against both bacteria and fungi.

Antibacterial Efficacy (e.g., Mycobacterium tuberculosis)

Specific research on the antibacterial efficacy of this compound derivatives against Mycobacterium tuberculosis is limited in the available scientific literature. However, broader studies on substituted purines have indicated some potential. For instance, some purine derivatives have been synthesized and evaluated for their in vitro antitubercular activity against M. tuberculosis H37Rv nih.govresearchgate.net. One study on purine derivatives noted that conjugates with amino acids have antimycobacterial activity nih.gov.

Antifungal Efficacy (e.g., Candida albicans)

Investigations into the antifungal properties of purine derivatives have suggested potential activity against pathogenic fungi like Candida albicans. One investigation into various purine derivatives found that some compounds with a similar core structure exhibited promising antifungal activity against Candida species, with some achieving Minimum Inhibitory Concentration (MIC) values below 20 µM . However, specific data on the antifungal efficacy of this compound derivatives against Candida albicans is not extensively detailed in the reviewed literature.

Antiprotozoal Activities

Derivatives of the purine core structure have been investigated for their potential to combat protozoan parasites, which are responsible for diseases like leishmaniasis and human African trypanosomiasis (HAT), also known as sleeping sickness. nih.govnih.gov Parasites such as Trypanosoma brucei are unable to synthesize purines de novo and rely on purine salvage pathways, making purine transporters an attractive target for delivering therapeutic agents into the parasite. nih.gov

Research into diaminopurine chemotypes has been pursued to develop inhibitors for Trypanosoma brucei. nih.gov In one study, the synthesis process involved reacting 2,6-dichloro-9H-purine with various amines to create a series of analogs. nih.gov For instance, the reaction with 2,2,2-trifluoroethylamine yielded 2-chloro-N-(2,2,2-trifluoroethyl)-9H-purin-6-amine, a key intermediate for further substitutions at the C-2 position. nih.gov While specific activity data for this compound derivatives was not detailed, the general strategy highlights the utility of the 2-chloro-purine scaffold in generating compounds for antiprotozoal screening. nih.govnih.gov Other research has also identified that certain tricyclic purine derivatives show activity against species of Leishmania. researchgate.net

Table 1: Antiprotozoal Activity of Selected Purine Derivatives

| Compound Class | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| Diaminopurines | Trypanosoma brucei | Serves as a scaffold for inhibitors | nih.gov |

Antiviral Activities

The purine scaffold is a foundational component in the development of antiviral agents. researchgate.net A series of 6-anilino-9-benzyl-2-chloro-9H-purines were synthesized and evaluated for their activity against rhinovirus. nih.gov These compounds were generally prepared by reacting 9-benzyl-2,6-dichloro-9H-purine with an appropriate aniline. The structure-activity relationship studies indicated that small, lipophilic substituents at the para position of the aniline ring were favorable for inhibiting rhinovirus serotype 1B. nih.gov

Similarly, another study focused on 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines for antirhinovirus activity. nih.gov The synthesis involved the alkylation of 6-chloro-2-(trifluoromethyl)-9H-purine with a benzyl (B1604629) halide, followed by the displacement of the chlorine with dimethylamine. While several of these derivatives showed potent activity against rhinovirus serotype 1B, with IC50 values around 0.03 µM, none demonstrated a uniformly high activity profile across a broader range of serotypes. nih.gov

Furthermore, a distinct class of purine derivatives, 9-[(2RS)-3-fluoro-2-phosphonylmethoxypropyl] (FPMP) derivatives, has demonstrated selective activity against a spectrum of retroviruses, including HIV-1 and HIV-2. nih.gov The adenine (B156593) and 2,6-diaminopurine versions of these compounds, (RS)-FPMPA and (RS)-FPMPDAP respectively, showed marked selectivity as antiretroviral agents in vitro. nih.gov

Table 2: Antiviral Activity of 2-Chloro-9-substituted-9H-purine Analogs

| Compound Series | Virus Target | Key Findings | Reference |

|---|---|---|---|

| 6-Anilino-9-benzyl-2-chloro-9H-purines | Rhinovirus | Good activity against multiple serotypes; small, lipophilic para substituents are favorable. | nih.gov |

| 6-(Dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines | Rhinovirus 1B | Several compounds showed IC50 values = 0.03 µM. | nih.gov |

Anti-inflammatory Properties

Recent studies have explored 9-cinnamyl-9H-purine derivatives as novel inhibitors of the TLR4/MyD88/NF-κB signaling pathway, which is crucial in inflammatory responses. nih.govnih.gov A novel series of compounds was designed by combining the structural elements of resveratrol and curcumin with a purine core to avoid potential pan-assay interference compounds (PAINS). nih.gov The synthesis involved reacting an allylic alcohol with 2,6-dichloropurine under Mitsunobu conditions to create the 9-cinnamyl-9H-purine skeleton. nih.gov

Among the synthesized analogs, compound 5e (structure not specified in abstract) was identified as a potent anti-inflammatory agent. nih.govnih.gov It significantly inhibited nitric oxide (NO) production in LPS-stimulated macrophages with an IC50 value of 6.4 µM, which was more potent than resveratrol (IC50 = 26.4 µM). nih.gov This compound also reduced the levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β, and lowered the protein levels of iNOS and COX-2. nih.gov Mechanistic studies revealed that its action involves disrupting the interaction between TLR4 and MyD88, leading to the suppression of the NF-κB pathway. nih.govnih.gov In an atopic dermatitis mouse model, this derivative successfully reduced ear edema and inflammation. nih.gov

Table 3: Anti-inflammatory Activity of a 9-Cinnamyl-9H-purine Derivative

| Compound | Assay | IC50 Value | Mechanism of Action | Reference |

|---|

| 5e | NO Production in LPS-stimulated RAW264.7 cells | 6.4 µM | Inhibition of TLR4-MyD88 interaction, suppression of NF-κB pathway | nih.govnih.gov |

Other Reported Biological Effects

Derivatives of the 2-chloro-purine scaffold have been extensively evaluated for other biological activities, most notably as anticancer agents and enzyme inhibitors.

Anticancer and Antiproliferative Activity Numerous studies have reported the synthesis and anticancer evaluation of 2-chloro-purine derivatives. A series of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purines were tested against the human breast cancer cell line MCF-7. nih.gov The most active compound, (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine, displayed an IC50 of 2.75 µM and induced a significant increase in apoptotic cells. nih.gov

Novel 2,6,9-trisubstituted purine derivatives have also been designed as potential antitumor compounds. nih.gov Analysis of these compounds showed that an arylpiperazinyl group at the C-6 position of the purine ring was beneficial for cytotoxic activity, whereas bulky substituents at the C-2 position were not. nih.gov One compound, 7h , demonstrated high potency and selectivity, inducing apoptosis and causing cell cycle arrest in the S-phase in HL-60 cells. nih.gov

Furthermore, purine arabinosides with chiral amino acid amides at the C6 position have been synthesized from 2-chloropurine ribosides. nih.gov These compounds were evaluated for antiproliferative activity on the human acute myeloid leukemia cell line U937. The serine derivative showed an IC50 of 16 µM, demonstrating notable activity. nih.gov The introduction of a chlorine atom at the C-2 position is a known strategy to make purine nucleosides resistant to deamination by adenosine (B11128) deaminase, thereby enhancing their biological lifetime and activity. nih.gov

Enzyme Inhibition The purine structure is central to the design of kinase inhibitors, a major class of therapeutic agents, particularly in oncology. acs.org A novel series of 9-(arenethenyl)purines were identified as potent dual Src/Abl kinase inhibitors that bind to the inactive "DFG-out" conformation of these enzymes. acs.org Extensive structure-activity relationship (SAR) studies led to the discovery of potent inhibitors, with compound 3g inhibiting Src and Abl with IC50 values of 3.8 nM and 5.7 nM, respectively. acs.org

Additionally, 9-alkyladenines have been studied as inhibitors of adenosine deaminase. sci-hub.se These studies revealed that hydrophobic interactions are important for the enzyme-inhibitor complex formation, with inhibitory activity increasing as the alkyl chain length at the 9-position increases from methyl to n-octyl. sci-hub.se

Table 4: Selected Other Biological Activities of Purine Derivatives

| Compound Series / Name | Biological Effect | Target / Cell Line | Key Result | Reference |

|---|---|---|---|---|

| (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine | Anticancer | MCF-7 (Breast Cancer) | IC50 = 2.75 µM | nih.gov |

| Compound 7h (2,6,9-trisubstituted purine) | Anticancer | HL-60 (Leukemia) | Induced apoptosis and S-phase cell cycle arrest | nih.gov |

| 2-Chloropurine arabinoside (serine derivative) | Antiproliferative | U937 (Leukemia) | IC50 = 16 µM | nih.gov |

| Compound 3g (9-(arenethenyl)purine) | Kinase Inhibition | Src / Abl Kinases | IC50 = 3.8 nM (Src), 5.7 nM (Abl) | acs.org |

Molecular Mechanisms of Action and Biochemical Target Engagement

DNA Alkylation and Intercalation Mechanisms

While direct evidence for the interaction of 2-chloro-9-methyl-9H-purine with DNA through alkylation or intercalation is not extensively documented in publicly available research, the chemical structure of the compound suggests potential mechanisms by which it could induce DNA damage.

Purine (B94841) analogues can contribute to the generation of DNA strand breaks. While information specifically detailing the effects of this compound is limited, related compounds offer insights into potential mechanisms. For instance, the antimalarial drug chloroquine, which also interacts with DNA, has been shown to induce DNA double-strand breaks, a process that is dependent on the formation of reactive oxygen species nih.govnih.gov. The chloro-substituted purine ring in this compound could potentially participate in reactions that generate intracellular stress, leading to DNA damage. The repair of such damage is a critical cellular process for maintaining genomic integrity ethz.ch.

A primary mechanism by which purine analogues exert their effects is through the inhibition of DNA and RNA synthesis wikipedia.orgmicrobenotes.comlibretexts.org. The structural similarity of this compound to endogenous purines, adenine (B156593) and guanine, allows it to be recognized by enzymes involved in nucleic acid metabolism. Once incorporated, these analogues can disrupt the normal processes of DNA replication and transcription.

Studies on similar compounds, such as 2-chloro-2'-deoxyadenosine (cladribine), have demonstrated that the presence of a 2-chloroadenine residue within a DNA template significantly impedes the rate and extent of chain elongation by DNA polymerases nih.gov. This leads to pausing of the polymerase and can ultimately halt DNA synthesis nih.gov. The active metabolite of cladribine (B1669150), 5'-triphosphate, is known to inhibit both DNA synthesis and the activity of ribonucleotide reductase openaccesspub.org. This inhibition of critical enzymes in the DNA synthesis pathway contributes to the compound's cytotoxic effects nih.gov.

Interaction with Cellular Proteins and Enzymes

As an antimetabolite, this compound is expected to interact with and inhibit various cellular enzymes, particularly those involved in nucleotide metabolism and cell cycle regulation.

The inhibition of DNA synthesis is a hallmark of many purine analogues microbenotes.comlibretexts.org. These compounds can act as competitive inhibitors of enzymes that utilize natural purine nucleosides as substrates. By blocking these enzymes, the production of deoxyribonucleotides, the building blocks of DNA, is reduced, leading to an arrest of DNA replication. The active triphosphate form of the related compound, 2-chloro-2'-deoxyadenosine, is a potent inhibitor of ribonucleotide reductase, an enzyme crucial for the production of deoxyribonucleotides openaccesspub.orgnih.gov.

By interfering with DNA synthesis and other vital cellular processes, purine analogues can significantly impact cell division and growth nih.gov. The cell cycle is a tightly regulated process, and disruption of any of its phases can lead to cell cycle arrest or apoptosis (programmed cell death) nih.govnih.govyoutube.com. The antiproliferative activity of various 9-substituted purine derivatives has been demonstrated in several cancer cell lines nih.govresearchgate.netnih.govmdpi.com. These compounds can induce cell cycle arrest, preventing cells from progressing through the different phases of division nih.gov.

A significant mechanism of action for many antimetabolites, including certain purine analogues, is the inhibition of dihydrofolate reductase (DHFR) wikipedia.orgwikipedia.orgrjpbr.comnih.govpatsnap.com. DHFR is a critical enzyme in the folate pathway, responsible for regenerating tetrahydrofolate from dihydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis wikipedia.orgnih.gov.

By inhibiting DHFR, antifolates deplete the intracellular pool of tetrahydrofolate, thereby blocking the de novo synthesis of purines and thymidylate. This leads to a shutdown of DNA replication and cell division wikipedia.orgpatsnap.com. While direct inhibition of DHFR by this compound has not been explicitly demonstrated, its structural features as a purine analogue suggest it may possess antifolate activity bohrium.comnih.govmedchemexpress.com. Several analogues of methotrexate, a classic DHFR inhibitor, have been synthesized with modified purine or pteridine rings to enhance their inhibitory activity and selectivity nih.gov. The development of purine derivatives as nonclassical antifolates is an active area of research bohrium.com.

Inhibition of Lipoxygenase Activity

While direct studies on this compound are limited, research into the structure-activity relationship of substituted purines as inhibitors of 15-lipoxygenase (15-LO) provides valuable insights. The enzyme 15-LO is implicated in pathogenic conditions such as the oxidation of low-density lipoproteins (LDL), a key process in the development of atherosclerosis. nih.gov

A study on various substituted purines revealed that the nature and position of substituents on the purine core are critical for inhibitory activity against soybean 15-lipoxygenase. Key findings from this research include:

Tolerance for Substituents: A variety of substituents in the 2- and 8-positions of the purine ring were well tolerated, suggesting that the chloro group at the 2-position of this compound is compatible with potential inhibitory activity. nih.gov

N9 vs. N7 Substitution: The study found only minor differences in inhibitory activity whether a substituent was placed on the N-9 or N-7 position, even with relatively large substituents. nih.gov This indicates that the methyl group at the N-9 position of the target compound is not expected to hinder its potential interaction with the enzyme.

Importance of the "Spacer": The most significant factor for high activity was the nature of the "spacer" connecting the purine ring to another cyclic moiety, particularly a phenyl ring, in 6-substituted purines. Compounds with trans-styryl, phenylethynyl, or trans-cyclopropyl spacers exhibited potent activity, comparable to the well-known 15-LO inhibitor quercetin. nih.gov

Thrombin Inhibitory Effects

Based on a comprehensive review of available scientific literature, there is no specific information detailing the thrombin inhibitory effects of this compound or closely related purine derivatives. Studies on thrombin inhibitors primarily focus on other classes of molecules, such as peptides and specifically designed synthetic small molecules that interact with the enzyme's active site or exosites.

Purinergic Receptor Agonism/Antagonism

Purinergic signaling encompasses the diverse roles of extracellular nucleotides (like ATP) and nucleosides (like adenosine) in cell-to-cell communication. This system, which includes purinergic receptors (P1 and P2), catabolic enzymes, and transporters, is a major regulatory system in the body and a significant pharmacological target for immune-mediated inflammatory diseases. Purine analogues, due to their structural similarity to endogenous ligands, frequently act as agonists or antagonists at these receptors.

The purinergic receptor family is broadly divided into:

P1 Receptors (Adenosine Receptors): These are G protein-coupled receptors (GPCRs) that bind adenosine (B11128). They are further classified into A1, A2A, A2B, and A3 subtypes.

P2 Receptors: These receptors are activated by nucleotides like ATP and ADP and are subdivided into P2X (ligand-gated ion channels) and P2Y (GPCRs) receptors.

Derivatives of purine are well-established modulators of this system. Their specific activity (agonist vs. antagonist) and receptor selectivity depend heavily on the substitutions at various positions of the purine ring. Given its structure as a substituted purine, this compound is predicted to interact with one or more purinergic receptors, most likely acting as an antagonist due to the modifications on the core purine structure.

Adenosine Receptor Antagonism (e.g., A2A Adenosine Receptor)

The A2A adenosine receptor (A2AAR) is a well-studied target for purine-based compounds. A2AAR antagonists have been investigated for their therapeutic potential in neurodegenerative disorders like Parkinson's disease, owing to the receptor's high expression in the striatum where it modulates dopaminergic signaling.

Numerous studies have demonstrated that substituted purines can act as potent and selective A2AAR antagonists. While direct binding data for this compound is not available, the activity of structurally similar compounds provides a strong basis for its expected mechanism. For example, a series of 2,6,9-trisubstituted purine derivatives were recently designed and evaluated as A2AAR antagonists. In this series, various substitutions at the 2, 6, and 9 positions were explored to optimize binding affinity and functional activity. The findings underscored that modifications at these positions are crucial for potent A2AAR antagonism. One derivative, 4-(6-(methylamino)-2-(phenylethynyl)-9H-purin-9-yl)phenol , emerged as a promising A2AAR antagonist with significant antifibrotic properties. nih.gov

The table below presents data for related purine derivatives, illustrating their affinity for the A2A adenosine receptor.

| Compound Name | Structure | A2AAR Affinity (Ki) | Reference |

| ZM241385 | 4-(2-[7-amino-2-(2-furyl) nih.govnih.govnih.govtriazolo[2,3-a] nih.govnih.govrsc.orgtriazin-5-ylamino]ethyl)phenol | High affinity antagonist | nih.gov |

| 9-benzyl-N-methyl-2-(phenylethynyl)-9H-purin-6-amine | Substituted Purine | Screening Hit | nih.gov |

| 4-(6-(methylamino)-2-(phenylethynyl)-9H-purin-9-yl)phenol | Substituted Purine | Potent Antagonist | nih.gov |

These examples highlight that the purine scaffold, with appropriate substitutions at the 2, 6, and 9 positions, is a validated pharmacophore for A2AAR antagonism. The 2-chloro and 9-methyl groups of the target compound are consistent with this pharmacophore, suggesting it likely functions as an adenosine receptor antagonist, with a probable preference for the A2A subtype.

Proposed Molecular Targets and Pathways

Based on the established activities of related purine analogues, this compound is proposed to engage with several molecular targets and influence key cellular pathways.

Primary Proposed Target: Adenosine Receptors The most likely primary molecular targets are the adenosine receptors , particularly the A2A subtype . Antagonism of A2AAR by purine derivatives can modulate downstream signaling pathways, most notably the cAMP/PKA/CREB pathway . By blocking the receptor, the compound would prevent the adenosine-induced activation of adenylyl cyclase, leading to reduced intracellular cAMP levels. This, in turn, decreases the activity of Protein Kinase A (PKA) and the phosphorylation of the cAMP response element-binding protein (CREB). nih.gov This mechanism is central to the observed anti-inflammatory and neuroprotective effects of A2AAR antagonists.

Other Potential Targets and Pathways:

Lipoxygenase Pathway: As discussed, substituted purines can inhibit 15-lipoxygenase. nih.gov Inhibition of this enzyme would block the metabolic pathway that converts arachidonic acid into pro-inflammatory leukotrienes, representing a potential anti-inflammatory mechanism.

Purine Metabolism: As a purine analogue, the compound could potentially interfere with various enzymes involved in purine synthesis and metabolism. This could affect the cellular pools of nucleotides required for DNA and RNA synthesis, a mechanism often exploited in antiviral and anticancer therapies.

Kinase Inhibition: Some purine derivatives have been shown to inhibit protein kinases, such as Casein Kinase 1 Delta (CK1δ). This activity is often explored in the context of neurodegenerative diseases and cancer. The specific kinase inhibitory profile of this compound remains to be determined but represents a plausible area of activity for this class of compounds.

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of 2 Chloro 9 Methyl 9h Purine Derivatives

Impact of Substituents at C2, C6, C8, and N9 on Biological Activity

Modifications at the C2, C6, C8, and N9 positions of the purine (B94841) ring have profound effects on the biological activity of the resulting derivatives. nih.gov

Summary of Substituent Effects on Purine Derivatives' Biological Activity

| Position | Favorable Substituents | Impact on Activity | Reference |

|---|---|---|---|

| C2 | Small, lipophilic, electron-withdrawing groups (e.g., F, Cl, CF3) | Enhances antirhinovirus and cytotoxic activity | mdpi.comnih.gov |

| C6 | Electron-donating groups, Amino, Morpholino, Arylpiperidine moieties | Beneficial for antiproliferative and cytotoxic activity | mdpi.comnih.govtandfonline.com |

| C8 | Alkyl groups | Can enhance antiviral activity |

| N9 | Alkyl chains (4-6 carbons), trans-β-styrenesulfonyl group | Increases antiviral and antiproliferative activity | nih.govmdpi.com |

Halogenation is a widely used strategy in medicinal chemistry to modulate the biological activity of lead compounds. researchgate.net The introduction of halogen atoms (F, Cl, Br, I) into the purine scaffold can significantly enhance therapeutic potential by altering physicochemical properties such as lipophilicity, metabolic stability, and binding interactions. nih.govijres.org

Research has shown that the presence of a chloro group at the C2 position is a key feature in some biologically active purine derivatives. nih.gov For instance, in a series of 9-benzylpurines, a C2 lipophilic, electron-withdrawing substituent was associated with optimal antirhinovirus activity. The most potent compound in this series, 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine, which contains a trifluoromethyl group (a halogenated alkyl group) at C2, demonstrated an IC50 of 0.03 microM against rhinovirus serotype 1B. nih.gov

Furthermore, 3D-QSAR studies on 2,6,9-trisubstituted purines have indicated that smaller groups at the C2 position are favorable for cytotoxic activity. mdpi.com Halogens like fluorine and chlorine fit this requirement. The meta-positioning of a chloro group on a 2-phenyl ring attached to the purine core is thought to facilitate optimal hydrophobic contacts and potentially form specific halogen bonds within target proteins, thereby enhancing affinity. researchgate.net The ability of halogens to form these noncovalent interactions, known as halogen bonds, with nucleophilic sites in biological macromolecules can contribute significantly to ligand binding and molecular recognition. ijres.orgresearchgate.net

The introduction of alkyl and aryl groups at various positions on the purine ring significantly influences biological activity.

At the C6 position , substitution with an arylpiperidine moiety has been shown to be essential for potent anticancer activity. mdpi.com For example, a 2,6,9-trisubstituted purine derivative, compound 7h, which features this group, was found to be a highly effective agent against several cancer cell lines. mdpi.com

At the C8 position , purine derivatives with an alkyl group have demonstrated notable bioactivities, including antiviral effects. For example, 8-methyladenosine is a selective inhibitor of the vaccinia virus, and 8-ethyladenosine shows activity against the respiratory syncytial virus.

At the N9 position , the nature of the alkyl substituent is critical. Studies on 9-substituted purines revealed that compounds bearing a cyclopentyl moiety had significant antiproliferative activity and inhibitory potential against EGFR. mdpi.com Additionally, the substitution of an alkyl group on the purine ring has been shown to increase the yields of target compounds in certain synthetic pathways. acs.org

Aryl substituents also play a crucial role. Purine derivatives with a p-trifluoromethyl-substituted aryl group connected to a 1,2,3-triazole via a 2-hydroxyeth-1-yl spacer have shown promising submicromolar antiproliferative activity. mdpi.com

The incorporation of amino and morpholino groups, particularly at the C6 position of the purine scaffold, has been a successful strategy in developing compounds with significant antiproliferative activity.

Studies on 6-morpholino and 6-amino-9-sulfonylpurine derivatives have shown these compounds to be effective against human carcinoma, lymphoma, and leukemia cells. nih.govtandfonline.com The antiproliferative effect is particularly pronounced when a trans-β-styrenesulfonyl group is attached at the N9 position. nih.govmdpi.com These specific derivatives were identified as the most effective antiproliferative agents within their series, inducing apoptosis in leukemia cells. mdpi.com

Computational analyses using Density Functional Theory (DFT) have provided insights into why these substitutions are effective. Electron-donating substituents at the C6 position, such as amino and morpholino groups, are beneficial for the synthesis and stability of the desired N9-substituted products. nih.govtandfonline.com These groups help to promote the predominance of the required N9 tautomer, which is crucial for biological activity. nih.govtandfonline.com

The mechanism of action for these compounds involves the induction of apoptosis. Both 6-amino and 6-morpholino derivatives were found to cause an accumulation of leukemia cells in the subG0 phase of the cell cycle, which is indicative of apoptosis. mdpi.com The 6-morpholino derivative, in particular, led to a significant accumulation of cells in the late stages of apoptosis. mdpi.com

The length and lipophilicity of side chains attached to the purine core are critical determinants of biological activity, influencing both pharmacokinetic and pharmacodynamic properties. researchgate.net Lipophilicity affects how a molecule interacts with biological membranes and its target proteins. researchgate.netmdpi.com

Research has demonstrated a clear relationship between side chain characteristics and cytotoxic or antiviral activity. For instance, the presence of a linker of a specific length between a purine residue and a difluorobenzoxazine fragment was found to be crucial for cytotoxic activity. nih.govnih.gov A compound with a linker of five methylene groups showed cytotoxic activity, while one with a single methylene group was non-cytotoxic. nih.gov

Similarly, the length of an alkyl chain at the N9 position of guanine derivatives was found to directly impact antiviral activity. The most active compounds in one study were 9-alkylguanines with an alkyl chain consisting of four to six carbons. nih.gov

Increased lipophilicity often correlates with enhanced biological activity. Studies on purine-2,6-dione-based derivatives found that the presence of more lipophilic propoxy- or butoxy-substituents and the elongation of an aliphatic chain were preferable for desired multifunctional activity. researchgate.net Halogenation is one method used to increase the lipophilicity of purine derivatives. nih.gov The introduction of lipophilic groups into purine nucleosides has been shown to produce efficient inhibitors of enzymes like tyrosyl-DNA phosphodiesterase 1 (Tdp1). mdpi.com However, a balance is necessary, as an excessive increase in side-chain length can lead to a decrease in activity, possibly due to steric hindrance or crystallization effects that prevent interaction with the target. nih.gov

Steric and Electronic Properties in Cytotoxicity

The cytotoxic effects of 2-chloro-9-methyl-9H-purine derivatives are heavily influenced by the steric and electronic properties of their substituents. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been instrumental in dissecting these influences.

A notable 3D-QSAR study on 2,6,9-trisubstituted purines revealed that steric properties could better explain the cytotoxicity of the compounds than their electronic properties, contributing to 70% of the activity variance compared to 30% for electronic factors. mdpi.com The analysis indicated that bulky substituents at the C2 position of the purine ring are unfavorable for cytotoxic activity. mdpi.com This suggests that the binding pocket of the biological target has limited space around the C2 position, and larger groups may cause steric clashes that prevent optimal binding.

Conversely, the study highlighted that an arylpiperazinyl system connected at the C6 position is beneficial for cytotoxic activity, indicating that this larger group fits well into its corresponding sub-pocket and likely forms favorable interactions. mdpi.com

Pharmacophore Elucidation and Lead Optimization Principles

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of molecular features necessary for a molecule to exert a specific biological activity. patsnap.com For purine derivatives, a pharmacophore model typically includes features like hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings that are crucial for binding to target receptors. nih.govresearchgate.net These models serve as templates to screen for new compounds or to guide the modification of existing ones to improve activity. patsnap.com

Once a promising "hit" compound is identified, it enters the lead optimization phase. This iterative process aims to enhance the compound's properties to make it a viable drug candidate. danaher.comyoutube.com The key objectives of lead optimization for purine-based compounds include: